molecular formula C10H10N2O2 B12104239 N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide

Cat. No.: B12104239
M. Wt: 190.20 g/mol
InChI Key: ORCXTPADSFQPHM-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide is a complex organic compound with the molecular formula C10H10N2O2. This compound is notable for its unique bicyclic structure, which includes both a methoxy and a methyl group attached to a nitrogen atom. The compound’s structure and properties make it of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide can be achieved through a multi-step reaction sequence. One common method involves the use of terminal aryl alkynes as starting materials. The synthesis proceeds through a head-to-tail homocoupling of the terminal alkyne, followed by a zipper annulation of the resulting gem-enyne. This process is catalyzed by a rhodium (I) complex with a flexible NHC-based pincer ligand . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available for various applications .

Chemical Reactions Analysis

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include rhodium complexes, which facilitate the transformation of the compound through various catalytic steps . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original bicyclic structure.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial and anticancer applications, the compound is believed to inhibit β-tubulin, a protein involved in cell division. This inhibition disrupts the normal function of the cells, leading to their death . The compound’s ability to interconvert between different coordination modes also plays a crucial role in its catalytic activity .

Comparison with Similar Compounds

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide can be compared with other similar compounds, such as 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues. These compounds share a similar bicyclic structure but differ in their functional groups and specific properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3

InChI Key

ORCXTPADSFQPHM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC2=CC=CC=C21)OC

Origin of Product

United States

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